(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include indole derivatives, pyrazole derivatives, and pyrrolidine derivatives. The key steps in the synthesis may involve:
Formation of the indole derivative: This can be achieved through cyclization reactions of appropriate precursors.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride.
Formation of the pyrazole derivative: This involves the reaction of hydrazine with a suitable diketone.
Coupling reactions: The acetylated indole derivative is coupled with the pyrazole derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-9-14(8-21-22)15-10-24(11-16(15)19(20)26)18(25)12-23-7-6-13-4-2-3-5-17(13)23/h2-5,8-9,15-16H,6-7,10-12H2,1H3,(H2,20,26)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBFVHZAHSAAPU-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2C(=O)N)C(=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)N)C(=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.